N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)butanamide
CAS No.:
Cat. No.: VC20131206
Molecular Formula: C16H19Cl3N4OS2
Molecular Weight: 453.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19Cl3N4OS2 |
|---|---|
| Molecular Weight | 453.8 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]butanamide |
| Standard InChI | InChI=1S/C16H19Cl3N4OS2/c1-2-5-12(24)21-14(16(17,18)19)23-15(25)22-13-10(8-20)9-6-3-4-7-11(9)26-13/h14H,2-7H2,1H3,(H,21,24)(H2,22,23,25) |
| Standard InChI Key | CQEIDCSYRBARLU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N |
Introduction
Overview of the Compound
N-(2,2,2-Trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)butanamide is a synthetic organic compound belonging to the class of thioamides. It features a benzothiophene derivative as its core structure and includes functional groups such as cyano (-CN), trichloromethyl (-CCl₃), and butanamide (-CONH(CH₂)₃CH₃). The compound is notable for its potential pharmacological applications due to its structural complexity and functional diversity.
Structural Features
The molecular structure can be dissected into the following components:
-
Core Unit: A tetrahydrobenzothiophene moiety with a cyano substituent at position 3.
-
Thioamide Linkage: A carbamothioyl group (-CSNH-) linked to the benzothiophene.
-
Trichloromethyl Group: A highly electronegative -CCl₃ group attached to the central ethyl chain.
-
Butanamide Side Chain: A terminal butanamide group that contributes to hydrophobic interactions.
The presence of these groups suggests potential biological activity through interactions with enzymes or receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Benzothiophene Core: Starting from commercially available 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives.
-
Introduction of Cyano Group: Achieved by reaction with cyanogen bromide or similar reagents.
-
Thioamide Formation: Reaction with carbon disulfide and amines under basic conditions (e.g., potassium carbonate in ethanol).
-
Trichloromethylation: Incorporation of the -CCl₃ group via chlorination reactions.
-
Amidation: Final attachment of the butanamide chain using acylation techniques.
These steps are monitored using techniques like thin-layer chromatography (TLC) and spectroscopic methods.
Analytical Characterization
The compound's structure is confirmed using advanced analytical tools:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR and -NMR spectra provide insights into the hydrogen and carbon environments.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups via characteristic absorption peaks (e.g., C≡N stretch near 2200 cm⁻¹).
-
-
X-ray Crystallography:
-
Confirms three-dimensional molecular geometry.
-
Biological Significance
Preliminary studies suggest that compounds with similar scaffolds exhibit:
-
Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to disruption of bacterial cell walls.
-
Anti-inflammatory Potential: Molecular docking indicates inhibition of enzymes like 5-lipoxygenase (5-LOX), involved in inflammation pathways.
-
Anticancer Properties: Structural analogs have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer).
Further in vitro and in vivo studies are required to validate these activities.
Potential Applications
The compound's unique structure makes it a candidate for:
-
Drug discovery programs targeting inflammation or microbial infections.
-
Development of enzyme inhibitors for diseases involving oxidative stress or immune responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume